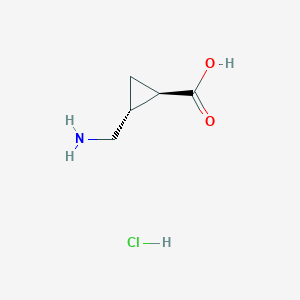

![molecular formula C15H14N2O B2380340 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine CAS No. 875000-07-0](/img/structure/B2380340.png)

1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the types of chemical bonds .Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine” can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its stability under various conditions .Scientific Research Applications

- Benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal properties .

- Human colorectal carcinoma (HCT116) cell lines were used for in vitro determination of anticancer activity .

- These scaffolds exhibit anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Antimicrobial Activity

Anticancer Potential

1,2,3-Triazole Moiety-Based Scaffolds

5-Thiolated 1,2,3-Triazoles

Azapentalenes via Ring Closure

MTT Assay and Antiproliferative Activity

Mechanism of Action

Target of Action

The compound “1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine” is a dual orexin receptor antagonist (DORA) . Its primary targets are the orexin receptors OX1R and OX2R . Orexin is a neuropeptide produced by the hypothalamus that promotes wakefulness . By blocking its receptors, the compound suppresses the sleep-wake drive .

Mode of Action

The compound interacts with its targets, the orexin receptors, by binding to them and blocking the action of the wake-promoting neuropeptides orexin A and B . This alters the signaling of orexin in the brain, leading to the suppression of the sleep-wake drive .

Biochemical Pathways

The compound’s action affects the orexin signaling pathway, which is involved in the regulation of sleep-wake cycles . By blocking the orexin receptors, it disrupts the normal functioning of this pathway, leading to increased sleepiness .

Result of Action

The compound’s action results in increased sleepiness and decreased wakefulness . It has been shown to lengthen total nighttime sleep time by 28 minutes compared with placebo, and shorten nighttime waking time by 15 minutes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, its absorption can be delayed when taken with a high-fat meal . Additionally, individual variation in sensitivity to the compound can affect its efficacy and side effects .

Safety and Hazards

Future Directions

The future directions for research on benzoxazole derivatives could include further exploration of their potential uses in medicine, particularly in the treatment of conditions such as cancer and infectious diseases . Additionally, research could also focus on improving the methods for synthesizing these compounds, with the aim of making the synthesis process more efficient and environmentally friendly .

properties

IUPAC Name |

[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAMVKUEIKNELN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2380257.png)

![3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2380259.png)

![7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2380263.png)

![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2380267.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)

![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)